molecular formula C25H27N3O3 B12158105 N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide

N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide

Cat. No.: B12158105
M. Wt: 417.5 g/mol
InChI Key: QPRDAHXRWTVVEO-UHFFFAOYSA-N
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Description

N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide is a complex organic compound featuring a polycyclic aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide typically involves multi-step organic reactions. One common method is the imino Diels-Alder reaction, which combines anilines, o-phthalaldehyde, and dienophiles under controlled conditions . This reaction is known for its efficiency in constructing the isoindoloquinoline core.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the Povarov reaction, which is a multicomponent reaction involving anilines, alkenes, and 2-formylbenzoic acid. The use of eutectic solvents can enhance the reaction efficiency and yield . These solvents are environmentally friendly and can be reused, making the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under various conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted isoindoloquinolines, depending on the specific reagents and conditions used.

Scientific Research Applications

N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of topoisomerase II and DNA gyrase, enzymes crucial for DNA replication and cell division. By binding to these enzymes, it prevents the unwinding of DNA, thereby inhibiting cancer cell proliferation. Additionally, it can interact with telomeric RNA G-quadruplexes, stabilizing these structures and potentially leading to telomere dysfunction in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Camptothecin: An alkaloid with a similar polycyclic structure, known for its topoisomerase I inhibition.

    Isoindoloquinolines: A class of compounds with similar core structures, exhibiting various biological activities.

Uniqueness

N-cycloheptyl-3-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)propanamide stands out due to its specific inhibition of topoisomerase II and DNA gyrase, as well as its potential to target telomeric RNA G-quadruplexes. This dual mechanism of action makes it a promising candidate for further development in cancer therapeutics .

Properties

Molecular Formula

C25H27N3O3

Molecular Weight

417.5 g/mol

IUPAC Name

N-cycloheptyl-3-(5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)propanamide

InChI

InChI=1S/C25H27N3O3/c29-22(26-17-9-3-1-2-4-10-17)15-16-27-23-18-11-5-6-12-19(18)25(31)28(23)21-14-8-7-13-20(21)24(27)30/h5-8,11-14,17,23H,1-4,9-10,15-16H2,(H,26,29)

InChI Key

QPRDAHXRWTVVEO-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)CCN2C3C4=CC=CC=C4C(=O)N3C5=CC=CC=C5C2=O

Origin of Product

United States

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